(4-Methoxynaphthalen-2-yl)(phenyl)methanol
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Overview
Description
(4-Methoxynaphthalen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C18H16O2 and a molecular weight of 264.32 g/mol It is characterized by the presence of a methoxy group attached to a naphthalene ring and a phenyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxynaphthalen-2-yl)(phenyl)methanol typically involves the reaction of 4-methoxynaphthalene with benzaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Another method involves the use of Grignard reagents, where 4-methoxynaphthalen-2-ylmagnesium bromide reacts with benzaldehyde to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxynaphthalen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted naphthalenes or phenyl derivatives.
Scientific Research Applications
(4-Methoxynaphthalen-2-yl)(phenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methoxynaphthalen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxynaphthalen-1-yl)(phenyl)methanol: Similar structure but with the methoxy group attached to a different position on the naphthalene ring.
(4-Methoxynaphthalen-2-yl)(methyl)methanol: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
(4-Methoxynaphthalen-2-yl)(phenyl)methanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16O2 |
---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
(4-methoxynaphthalen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C18H16O2/c1-20-17-12-15(11-14-9-5-6-10-16(14)17)18(19)13-7-3-2-4-8-13/h2-12,18-19H,1H3 |
InChI Key |
QXHRSIAACLEHTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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